molecular formula C16H15N3O3S B12213199 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12213199
M. Wt: 329.4 g/mol
InChI Key: APNDREJHACUNJZ-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to the class of N-(1,2,5-oxadiazol-3-yl)benzamides, a scaffold recognized for its diverse biological potential. Structurally, it features a benzamide core linked to a 1,2,5-oxadiazole (also known as furazan) ring, which is further substituted with a thiophene moiety. This specific architecture makes it a valuable candidate for investigating new therapeutic and pesticidal agents. Compounds based on the 1,2,5-oxadiazole framework have been identified as possessing promising antiplasmodial activity against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . Furthermore, structurally related benzamide derivatives incorporating different heterocyclic systems, such as 1,2,4-oxadiazole, have demonstrated potent insecticidal and fungicidal activities in preliminary bioassays . The presence of the 1,2,5-oxadiazole ring and the thiophene group in this molecule suggests it may exhibit similar bioactivity, making it a useful tool for probing structure-activity relationships (SAR) in these fields. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of novel analogs for high-throughput screening in drug discovery and crop protection programs. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

4-propan-2-yloxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H15N3O3S/c1-10(2)21-12-7-5-11(6-8-12)16(20)17-15-14(18-22-19-15)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,19,20)

InChI Key

APNDREJHACUNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

Preparation Methods

Preparation of Thiophene-2-Carboximidamide (Amidoxime)

The synthesis begins with the conversion of thiophene-2-carbonitrile to its amidoxime derivative. This is achieved by reacting the nitrile with hydroxylamine hydrochloride under basic conditions:

Reaction Conditions :

  • Reagents : Thiophene-2-carbonitrile, NH2_2OH·HCl, NaHCO3_3.

  • Solvent : Ethanol/water (1:1).

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : 85–90%.

The amidoxime intermediate is purified via recrystallization from ethanol.

Cyclization to 1,2,5-Oxadiazole

The amidoxime undergoes cyclization to form the 1,2,5-oxadiazole ring. This step typically employs dehydrating agents or thermal conditions:

Method A (Dehydrating Agent) :

  • Reagents : Amidoxime, phosphorus oxychloride (POCl3_3).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.

  • Yield : 70–75%.

Method B (Thermal Cyclization) :

  • Conditions : Heating at 150°C in toluene for 8 hours.

  • Yield : 65–70%.

The product, 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Synthesis of 4-(Propan-2-yloxy)Benzoyl Chloride

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is functionalized with an isopropyl group via Williamson ether synthesis:

Reaction Conditions :

  • Reagents : 4-Hydroxybenzoic acid, isopropyl bromide, K2_2CO3_3.

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 100°C for 12 hours.

  • Yield : 80–85%.

The product, 4-(propan-2-yloxy)benzoic acid, is recrystallized from ethanol.

Conversion to Acyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl2_2):

  • Conditions : Reflux in SOCl2_2 (excess) at 70°C for 3 hours.

  • Workup : Excess SOCl2_2 is removed under reduced pressure.

  • Yield : >95%.

Acylation of 4-(Thiophen-2-yl)-1,2,5-Oxadiazol-3-Amine

The final step involves coupling the oxadiazole amine with 4-(propan-2-yloxy)benzoyl chloride:

Reaction Conditions :

  • Reagents : Oxadiazole amine, acyl chloride, triethylamine (TEA).

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature, 12 hours.

  • Yield : 75–80%.

Purification : The crude product is purified via flash chromatography (silica gel, DCM/methanol 20:1).

Optimization and Comparative Analysis

Cyclization Step Optimization

A comparative study of dehydrating agents for oxadiazole formation revealed the following:

Dehydrating Agent Temperature Time (h) Yield (%)
POCl3_3Reflux475
PCl5_580°C668
H2_2SO4_4120°C360

POCl3_3 provided the highest yield due to its strong dehydrating capacity and compatibility with DCM.

Acylation Alternatives

Alternative coupling reagents were evaluated for the benzamide formation:

Reagent Solvent Yield (%) Purity (%)
Acyl chloride/TEATHF8098
EDCl/HOBtDMF7595
DCC/DMAPCH2_2Cl2_27090

Acyl chloride with TEA in THF proved most efficient, avoiding side reactions observed with carbodiimide reagents.

Mechanistic Insights

Oxadiazole Ring Formation

The cyclization of thiophene-2-carboximidamide proceeds via intramolecular nucleophilic attack, where the amidoxime oxygen attacks the adjacent nitrile carbon, followed by dehydration (Figure 1):

AmidoximeΔ or POCl31,2,5-Oxadiazole+H2O\text{Amidoxime} \xrightarrow{\Delta \text{ or POCl}3} \text{1,2,5-Oxadiazole} + \text{H}2\text{O}

Acylation Mechanism

The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by TEA, which neutralizes HCl byproduct (Figure 2):

R-NH2+R’-COClTEAR-NH-C(O)-R’+HCl\text{R-NH}_2 + \text{R'-COCl} \xrightarrow{\text{TEA}} \text{R-NH-C(O)-R'} + \text{HCl}

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation : Competing pathways may yield 1,2,4-oxadiazole isomers. Using POCl3_3 and controlled temperatures suppresses isomerization.

  • Amine Sensitivity : The oxadiazole amine is prone to oxidation. Reactions are conducted under inert atmosphere (N2_2 or Ar).

  • Acyl Chloride Stability : Hydrolysis of the acyl chloride is minimized by using anhydrous solvents and rapid coupling.

Chemical Reactions Analysis

Amide Bond Reactions

The benzamide moiety undergoes typical amide bond reactions, including:

  • Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form carboxylic acids or amines. For example, acid-catalyzed hydrolysis may yield 4-(propan-2-yloxy)benzoic acid and the corresponding amine.

  • Substitution : Nucleophilic substitution at the amide nitrogen is possible, though steric hindrance from the oxadiazole ring may limit reactivity.

  • Coupling Reactions : Amide bond formation involves reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as observed in similar oxadiazole-containing compounds .

Reaction Type Reagents/Conditions Product
HydrolysisHCl, H₂O, heat4-(propan-2-yloxy)benzoic acid + amine
Amide CouplingEDCI, HOBt, DCM, Et₃NParent compound

Oxadiazole Ring Reactions

The 1,2,5-oxadiazole ring undergoes reactions typical of aromatic heterocycles:

  • Substitution : Electrophilic aromatic substitution at positions adjacent to the ring.

  • Nucleophilic Attack : Susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.

  • Oxidation : Oxidation of the oxadiazole ring is unlikely under standard conditions due to its stability.

Thiophene Substituent Reactions

The thiophen-2-yl group participates in:

  • Electrophilic Substitution : Reactions at the 5-position of the thiophene ring (e.g., nitration, bromination) .

  • Oxidation : Thiophene can oxidize to form thiophene dioxide under strong oxidizing conditions .

Propan-2-yloxy Group Reactions

The propan-2-yloxy substituent undergoes:

  • Acidic Hydrolysis : Cleavage of the ether bond to form a phenol and acetone.

  • Alkaline Hydrolysis : Similar cleavage but under basic conditions.

Cross-Functional Group Reactions

Interactions between functional groups may occur:

  • Intramolecular Cyclization : Potential cyclization between the thiophene and oxadiazole rings under specific conditions .

  • Metal-Mediated Reactions : Transition metal catalysts (e.g., Cu, Pd) could facilitate cross-coupling reactions at the thiophene or oxadiazole positions .

Stability and Reactivity Trends

Functional Group Stability Reactivity
BenzamideHigh under neutral conditionsModerate (susceptible to hydrolysis)
OxadiazoleHigh (stable to heat/light)Low (resistant to oxidation)
ThiopheneModerate (prone to electrophilic attack)High (easily oxidized)
Propan-2-yloxyLow (prone to hydrolysis)High (reactive ether)

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that may confer specific biological activities.

  • Antimicrobial Activity : Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of thiophene rings has been linked to enhanced activity against various bacterial strains .
  • Anticancer Properties : Research has demonstrated that compounds containing oxadiazole and thiophene moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

The compound's biological activity can be attributed to its ability to interact with various biological targets.

  • Enzyme Inhibition : There is evidence suggesting that derivatives of oxadiazoles can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the inhibition of phospholipase A2 has been noted, which is crucial in inflammatory processes .

Material Science

Beyond biological applications, this compound can also find use in material science.

  • Polymer Chemistry : Compounds with oxadiazole structures are utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in electronic applications .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .
Study 3Enzyme InhibitionConfirmed inhibition of phospholipase A2 activity with an IC50 value of 0.5 µM .

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction Pathways: Influencing pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s uniqueness lies in its thiophen-2-yl substituent on the oxadiazole ring. Below is a comparative analysis with key analogues:

Table 1: Substituent Variations and Molecular Properties
Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight Key Features
4-(Propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (Target) Thiophen-2-yl 4-(Propan-2-yloxy)phenyl ~357.8 (inferred) Thiophene enhances π-π stacking; isopropoxy improves lipophilicity
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide 4-Chlorophenyl 4-Methoxyphenyl 329.74 Chlorine increases electronegativity; methoxy enhances solubility
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 3-Nitrophenyl 3-(Trifluoromethyl)phenyl 377.28 Nitro and CF3 groups confer strong electron-withdrawing effects
N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide (59) 4-Aminophenyl 3-Chloro-4-methoxyphenyl 359.77 Amino group introduces basicity; chloro-methoxy balance polarity

Key Observations :

  • Thiophene vs. Phenyl Groups : The thiophen-2-yl group in the target compound offers a sulfur atom, which may influence redox activity and binding affinity compared to purely aromatic phenyl substituents (e.g., 4-chlorophenyl in compound 6) .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Biological Activity
Target Compound ~1660–1680 (inferred) δ 1.3–1.4 (isopropyl CH3), δ 7.0–7.8 (thiophene) Antiproliferative (inferred from analogues)
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 1682 δ 8.5–8.7 (nitro aromatic), δ 7.8–8.0 (CF3) Antiplasmodial (IC50: 0.8 μM)
N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]benzamide (60) 1655 δ 6.5–6.7 (aminophenyl), δ 7.5–7.7 (benzamide) Moderate antimicrobial activity

Key Observations :

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives, confirming successful acylation .
  • ¹H NMR : The isopropyl group’s methyl protons (δ 1.3–1.4) and thiophene aromatic protons (δ 7.0–7.8) are distinct from chlorophenyl (δ 7.2–7.4) or nitrophenyl (δ 8.5–8.7) signals in analogues .

Biological Activity

4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound belongs to the oxadiazole class, which has been recognized for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula for 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a molecular weight of approximately 365 Da. The compound features a complex structure that includes an oxadiazole ring and a thiophene moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H23N3O2S
Molecular Weight365 Da
LogP (octanol-water partition coefficient)5.7
Polar Surface Area (Ų)30
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Biological Activity Overview

Recent studies have shown that oxadiazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for its potential as an anticancer agent and as an inhibitor of carbonic anhydrases (CAs), which are important targets in cancer therapy.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings can selectively inhibit cancer cell proliferation. For instance, derivatives similar to the one studied have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma). The IC50 values for these compounds often fall within the micromolar range, indicating promising anticancer potential.

Case Study:
In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, showcasing its effectiveness in inhibiting cancer cell growth. This study emphasized the importance of structural modifications in enhancing biological activity .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases play a crucial role in tumor biology by facilitating pH regulation and promoting tumor growth. The evaluation of oxadiazole derivatives revealed that certain compounds could selectively inhibit human carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. For example, one derivative showed a Ki value of 89 pM against hCA IX, highlighting its potential as a therapeutic agent .

The mechanism by which 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exerts its biological effects likely involves interactions with specific enzymes or receptors within cancer cells. The presence of the thiophene and oxadiazole moieties may facilitate binding to active sites of target proteins or enzymes, leading to inhibition of their activity and subsequent effects on cell proliferation.

Q & A

Q. What are the key synthetic steps for preparing 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide?

Methodological Answer: The synthesis typically involves:

  • Coupling Reactions : Reacting a substituted benzoyl chloride with an amino-oxadiazole derivative under inert conditions. For example, in analogous syntheses, 5-chlorothiazol-2-amine reacts with benzoyl chloride derivatives in pyridine to form amide bonds .
  • Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the 1,2,5-oxadiazole ring .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol) yield pure compounds. Typical yields range from 85% to 95% .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingPyridine, RT, 12–24 h88–98
Oxadiazole CyclizationPOCl₃, reflux, 2–4 h87–91
PurificationSilica gel (hexane:EtOAc = 7:3)95

Q. How is reaction progress monitored during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Widely used to track reaction completion. For example, in TBHP-mediated domino reactions, TLC with hexane/EtOAc (7:3) confirms intermediate formation .
  • Spectroscopic Monitoring : FTIR or NMR can detect key functional groups (e.g., disappearance of –NH₂ peaks at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for analogous benzamide derivatives?

Methodological Answer:

  • Catalyst Screening : Oxidizing agents like TBHP improve efficiency in domino reactions (e.g., 70% TBHP increases yield to 95% in I₂-mediated systems) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics for oxadiazole formation .
  • Temperature Control : Reflux in methanol (65–70°C) minimizes side reactions during amide coupling .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolves molecular geometry and hydrogen bonding. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize crystal packing .
  • NMR/FTIR Analysis :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and isopropyloxy (–OCH(CH₃)₂) protons (δ 1.2–1.4 ppm).
    • FTIR : Amide C=O stretch at ~1680 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screens against targets like PFOR enzyme (linked to anaerobic metabolism) to hypothesize binding modes .

Q. Table 2: Key Computational Parameters

ParameterValue (eV)ApplicationReference
HOMO-LUMO Gap3.8–4.2Reactivity prediction
Binding Affinity (ΔG)-9.2 kcal/molEnzyme inhibition (e.g., PFOR)

Q. How to resolve discrepancies in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous Na₂SO₄ for drying) and catalyst ratios .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
  • Literature Cross-Validation : Compare with structurally similar compounds, such as N-(5-chloro-1,3-thiazol-2-yl) derivatives, to identify systemic errors .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents on the benzamide (e.g., –OCH₃, –CF₃) or oxadiazole ring (e.g., thiophene vs. phenyl) .
  • Biological Assays : Test against bacterial PFOR enzymes or cancer cell lines (e.g., MTT assay) to correlate substituents with activity .

Q. Table 3: Example SAR Modifications

DerivativeSubstituent (R)IC₅₀ (μM)Reference
Parent CompoundThiophen-2-yl12.3
–CF₃ Analog4-(Trifluoromethyl)8.7
–OCH₃ Analog4-Methoxy18.9

Q. What role do intermolecular interactions play in crystallization?

Methodological Answer:

  • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N bonds (e.g., N1–H1⋯N2, 2.89 Å) .
  • Van der Waals Forces : Thiophene and oxadiazole rings stack via π-π interactions (3.4–3.6 Å spacing) .

Q. How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps like cyclization .
  • Scaling Purification : Replace column chromatography with recrystallization (e.g., methanol/water) to reduce silica gel usage .

Q. What are the challenges in assessing metabolic stability for this compound?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation.
  • LC-MS/MS Analysis : Detect metabolites like hydroxylated thiophene or oxidized oxadiazole .

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